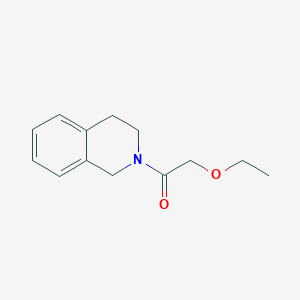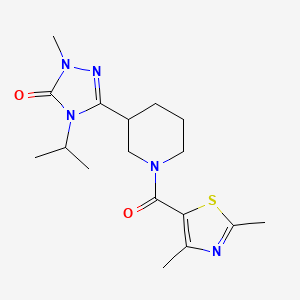![molecular formula C16H16N4O3 B11037891 (4Z)-1-Butyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)](/img/structure/B11037891.png)
(4Z)-1-Butyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4Z)-1-Butyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)” is a novel compound with an intriguing structure. Let’s break it down:
- The “naphtho[2,3-D][1,2,3]triazole-4,9-dione” core consists of a naphthalene ring fused with a triazole ring, bearing keto (dione) functional groups at positions 4 and 9.
- The “4-(O-acetyloxime)” moiety involves an oxime group (C=N-OH) attached to the 4-position of the naphtho[2,3-D][1,2,3]triazole ring.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. One approach involves the condensation of a naphthoquinone with a 1,2,3-triazole derivative, followed by oximation. The reaction conditions may vary, but typically involve mild temperatures and suitable solvents.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further development.
Chemical Reactions Analysis
Reactivity::
Oxidation: The keto groups (C=O) in the naphtho[2,3-D][1,2,3]triazole-4,9-dione moiety are susceptible to oxidation.
Reduction: Reduction of the keto groups can yield the corresponding diol or other reduced forms.
Substitution: The butyl group (C4H9) can undergo substitution reactions.
Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH4), oxidants (e.g., KMnO4), and nucleophiles (e.g., amines) play crucial roles.
- Reduction of the keto groups may yield dihydroxy derivatives.
- Substitution reactions can lead to various butyl-substituted analogs.
Scientific Research Applications
Chemistry::
Drug Discovery: Exploration of its potential as a novel drug scaffold due to its unique structure.
Catalysis: Investigation of its reactivity in catalytic processes.
Materials Science:
Mechanism of Action
The compound likely exerts its effects through DHODH inhibition and ROS induction. DHODH is involved in pyrimidine biosynthesis, and its inhibition disrupts cell proliferation.
Comparison with Similar Compounds
While this compound is unique, similar structures include other naphtho[2,3-D][1,2,3]triazole derivatives and oxime-containing compounds.
Properties
Molecular Formula |
C16H16N4O3 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
[(Z)-(3-butyl-4-oxobenzo[f]benzotriazol-9-ylidene)amino] acetate |
InChI |
InChI=1S/C16H16N4O3/c1-3-4-9-20-15-14(17-19-20)13(18-23-10(2)21)11-7-5-6-8-12(11)16(15)22/h5-8H,3-4,9H2,1-2H3/b18-13- |
InChI Key |
OGMYZHXKJMCDCM-AQTBWJFISA-N |
Isomeric SMILES |
CCCCN1C2=C(/C(=N\OC(=O)C)/C3=CC=CC=C3C2=O)N=N1 |
Canonical SMILES |
CCCCN1C2=C(C(=NOC(=O)C)C3=CC=CC=C3C2=O)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {4-oxo-2-[2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate](/img/structure/B11037812.png)

![(1E)-8-fluoro-4,4,6-trimethyl-1-{2-[4-methyl-5-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-2-oxoethylidene}-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037820.png)
![(3-chloro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11037824.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11037836.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037843.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11037849.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11037852.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11037860.png)
![15-methylsulfanyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B11037861.png)
![4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11037868.png)
![N-(3-fluorophenyl)-2-[5-oxo-2-(N'-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B11037877.png)

![1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine](/img/structure/B11037886.png)
